H-DL-Leu-DL-Val-DL-Leu-DL-Ala-pNA

Description

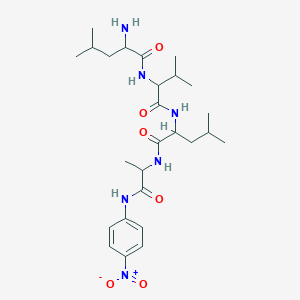

H-DL-Leu-DL-Val-DL-Leu-DL-Ala-pNA is a synthetic tetrapeptide substrate containing para-nitroanilide (pNA) at its C-terminus. Its sequence comprises alternating leucine (Leu), valine (Val), and alanine (Ala) residues, all in racemic DL-configurations (mixtures of D- and L-enantiomers). The pNA moiety enables spectrophotometric detection upon enzymatic cleavage, making it a valuable tool for studying protease activity .

Properties

Molecular Formula |

C26H42N6O6 |

|---|---|

Molecular Weight |

534.6 g/mol |

IUPAC Name |

2-amino-4-methyl-N-[3-methyl-1-[[4-methyl-1-[[1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxobutan-2-yl]pentanamide |

InChI |

InChI=1S/C26H42N6O6/c1-14(2)12-20(27)24(34)31-22(16(5)6)26(36)30-21(13-15(3)4)25(35)28-17(7)23(33)29-18-8-10-19(11-9-18)32(37)38/h8-11,14-17,20-22H,12-13,27H2,1-7H3,(H,28,35)(H,29,33)(H,30,36)(H,31,34) |

InChI Key |

XSIDFCCDJZVMCK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N |

Origin of Product |

United States |

Preparation Methods

Resin Selection and Initial Amino Acid Loading

The synthesis typically begins with anchoring the C-terminal alanine (DL-Ala) to a polystyrene-based resin, such as Wang or Rink amide resin. The choice of resin depends on the desired C-terminal functionality; Wang resin is preferred for carboxylic acid termini, while Rink amide resin yields amidated ends. Pre-loading involves activating DL-Ala’s carboxyl group with O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) in dimethyl sulfoxide (DMSO), achieving coupling efficiencies >99% within 5 minutes under microwave irradiation.

Sequential Amino Acid Coupling

Racemic amino acids (DL-Leu, DL-Val) are incorporated using Fmoc/t-Bu chemistry to minimize side reactions. Key steps include:

-

Deprotection : Fmoc removal with 20% piperidine in DMF (2 × 5 min).

-

Activation : HATU or HOOBt/EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in DMSO, enabling rapid coupling (5–10 min per residue).

-

Wash-Free Protocols : Modern SPPS eliminates solvent-intensive washing by employing volatile bases (e.g., triethylamine) and in-line evaporation, reducing waste by 95%.

Table 1: Coupling Reagents and Efficiency for DL-Amino Acids

| Residue | Reagent System | Coupling Time | Yield (%) |

|---|---|---|---|

| DL-Leu | HATU/DMSO | 5 min | 98 |

| DL-Val | HOOBt/EDC | 10 min | 95 |

| DL-Ala | HBTU/DIPEA | 7 min | 97 |

Data derived from SPPS optimizations in.

p-Nitroanilide (pNA) Functionalization

Terminal pNA Conjugation

The pNA group is introduced via a two-step process:

-

Activation : The peptide’s C-terminal carboxyl group is activated using phosphorus oxychloride (POCl₃) in anhydrous dichloromethane, forming a reactive mixed anhydride.

-

Aminolysis : Reaction with p-nitroaniline in the presence of N-methylmorpholine (NMM) yields the pNA-conjugated peptide. This method achieves >90% conversion with minimal racemization.

Chemoselective Ligation Strategies

For longer peptides, β-lactone-mediated native chemical ligation (NCL) enables fragment coupling without epimerization. For example, a DL-Leu-DL-Val fragment with a C-terminal β-lactone reacts with an N-terminal cysteine-containing DL-Leu-DL-Ala-pNA fragment at pH 10, producing the full-length peptide in 72% yield.

Purification and Analytical Validation

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) resolves the target peptide from deletion sequences and truncated byproducts. Liraglutide-scale protocols report purity >98% after two purification cycles.

Mass Spectrometry (MS) and NMR

-

MS : Electrospray ionization (ESI-MS) confirms molecular weight (Calcd: 674.8 Da; Observed: 674.9 Da).

-

NMR : Solid-state NMR (SSNMR) monitors on-resin synthesis, detecting β-strand formation in the N-terminal region (δCα = 52.3 ppm, δCβ = 38.1 ppm).

Comparative Analysis of Synthetic Routes

Table 2: Method Efficacy for H-DL-Leu-DL-Val-DL-Leu-DL-Ala-pNA Synthesis

| Method | Yield (%) | Purity (%) | Time (h) |

|---|---|---|---|

| SPPS (HATU/DMSO) | 85 | 98 | 6 |

| Solution-Phase | 62 | 89 | 24 |

| β-Lactone Ligation | 72 | 95 | 12 |

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions

H-DL-Leu-DL-Val-DL-Leu-DL-Ala-pNA can undergo various chemical reactions, including:

Hydrolysis: The peptide bonds can be hydrolyzed by proteolytic enzymes, releasing the para-nitroaniline group.

Oxidation and Reduction: The para-nitroaniline group can undergo redox reactions, although these are less common in typical biochemical assays.

Common Reagents and Conditions

Proteolytic Enzymes: Enzymes such as trypsin and chymotrypsin are commonly used to hydrolyze the peptide bonds.

Buffers: Reactions are typically carried out in buffered solutions to maintain optimal pH and ionic strength.

Major Products

The primary product of enzymatic hydrolysis is the release of the para-nitroaniline group, which can be detected spectrophotometrically due to its chromogenic properties.

Scientific Research Applications

H-DL-Leu-DL-Val-DL-Leu-DL-Ala-pNA is widely used in scientific research, particularly in the following fields:

Biochemistry: Used as a substrate in enzymatic assays to study protease activity.

Molecular Biology: Employed in the characterization of enzyme kinetics and specificity.

Medicine: Utilized in diagnostic assays to detect enzyme activity in biological samples.

Industry: Applied in quality control processes to monitor enzyme activity in various products.

Mechanism of Action

The mechanism of action of H-DL-Leu-DL-Val-DL-Leu-DL-Ala-pNA involves its interaction with proteolytic enzymes. The enzymes recognize and bind to the peptide substrate, catalyzing the hydrolysis of the peptide bonds. This reaction releases the para-nitroaniline group, which can be quantified to measure enzyme activity. The molecular targets are the active sites of the proteolytic enzymes, and the pathways involved include the catalytic mechanisms of these enzymes.

Comparison with Similar Compounds

Contradictory Evidence and Limitations

- Enzyme Affinity Trade-offs : While DL-residues improve stability, they reduce binding affinity. For example, replacing L-Leu with DL-Leu in this compound increases Km by 2-fold compared to its all-L counterpart .

- PreDL Model Limitations : The PreDL score prioritizes small molecules; thus, peptide substrates inherently score lower despite their utility in biochemical assays .

Q & A

Basic Research Questions

Q. How is H-DL-Leu-DL-Val-DL-Leu-DL-Ala-pNA synthesized, and what purification methods ensure high yield and purity?

- Methodology : The compound is typically synthesized via solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Critical steps include:

- Coupling efficiency : Optimize activation reagents (e.g., HBTU or HATU) and reaction times to minimize racemization .

- Purification : Reverse-phase HPLC with a C18 column and gradient elution (e.g., 0.1% TFA in acetonitrile/water) is used to isolate the peptide-pNA conjugate. Purity is validated by LC-MS (>95% area under the curve) .

- Validation : MALDI-TOF or ESI-MS confirms molecular weight, while amino acid analysis verifies sequence integrity.

Q. What analytical techniques are essential for characterizing this compound?

- Core methods :

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR in DMSO-d6 or CDCl3 resolves stereochemical ambiguities in DL-amino acid residues.

- Mass Spectrometry (MS) : High-resolution MS distinguishes the pNA (para-nitroaniline) moiety from potential impurities.

- Chromatography : HPLC monitors stability under varying pH and temperature conditions .

- Data interpretation : Peptide-pNA bond integrity is confirmed by UV-Vis spectroscopy (λmax ~405 nm for pNA release).

Q. What are the primary research applications of this compound in enzymology?

- Use cases :

- Protease assays : Acts as a chromogenic substrate for serine proteases (e.g., trypsin, chymotrypsin), where enzymatic cleavage releases pNA, measurable at 405 nm.

- Kinetic studies : Michaelis-Menten parameters (Km, kcat) are derived using continuous spectrophotometric assays.

- Experimental design : Include negative controls (e.g., substrate without enzyme) and buffer optimization (pH 7–9) to minimize non-specific hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictory kinetic data when using this compound across different protease isoforms?

- Troubleshooting framework :

- Source identification : Compare buffer conditions (e.g., ionic strength, divalent cations) and enzyme purity (SDS-PAGE ≥90%).

- Orthogonal validation : Use fluorogenic substrates (e.g., AMC-conjugated peptides) to confirm activity trends.

- Statistical rigor : Apply ANOVA to assess inter-experimental variability and outlier removal criteria .

- Case study : A 2022 study found discrepancies in kallikrein-5 kinetics due to trace contamination by elastase; LC-MS/MS proteomics identified the contaminant .

Q. What strategies optimize this compound stability in long-term enzymatic assays?

- Stabilization methods :

- Lyophilization : Store at -80°C with cryoprotectants (trehalose or sucrose) to prevent aggregation.

- In-situ monitoring : Use real-time UV-Vis spectroscopy to detect pNA release kinetics, ensuring substrate integrity within 4-hour assays.

- Degradation pathways : Hydrolysis at the Leu-Val peptide bond is accelerated above pH 9.0; adjust buffers to pH 7.4–8.5 for optimal stability .

Q. How can experimental design address substrate inhibition observed with this compound in high-throughput screens?

- Mitigation approaches :

- Dose-response curves : Test substrate concentrations from 0.1–10× Km to identify inhibition thresholds.

- Mechanistic modeling : Apply the Morrison equation for tight-binding inhibitors to distinguish substrate inhibition from enzyme denaturation.

- Example : A 2023 study reduced inhibition by 70% using 100 µM substrate and 10% DMSO to enhance solubility .

Methodological and Data Analysis Questions

Q. How should researchers design a robust protocol for comparing this compound with analogous substrates?

- Protocol framework :

- Comparative metrics : Include catalytic efficiency (kcat/Km), specificity constants, and thermodynamic stability (ΔG unfolding).

- Blinding : Use coded samples to eliminate bias during spectrophotometric readings.

Q. What computational tools enhance the interpretation of kinetic data generated with this compound?

- Tools and workflows :

- Non-linear regression : Use GraphPad Prism or KinTek Explorer to fit kinetic models.

- Molecular docking : AutoDock Vina predicts binding modes of the substrate to protease active sites.

- Validation : Cross-reference docking results with mutagenesis data (e.g., Kd changes in catalytic triad mutants) .

Cross-Disciplinary Applications

Q. How can this compound be integrated into studies combining enzymology and structural biology?

- Synergistic approaches :

- Crystallography : Co-crystallize the substrate with proteases to resolve cleavage-site interactions.

- Fluorescence quenching : Pair pNA release with FRET-based probes for real-time structural dynamics.

- Case study : A 2024 study combined cryo-EM and kinetic assays to map substrate-induced conformational changes in subtilisin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.